

# Gas-Phase Kinetics of Peroxyacetyl Radical Reactions: An In-depth Technical Guide

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## Compound of Interest

Compound Name: CH3C(=O)OO2

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The peroxyacetyl radical (CH3C(O)O2) is a crucial intermediate in atmospheric chemistry, playing a significant role in the formation of photochemical smog and the transport of nitrogen oxides (NO<sub>x</sub>). Its reactivity also holds relevance in various oxidative processes pertinent to drug development and stability studies. This technical guide provides a comprehensive overview of the gas-phase kinetics of peroxyacetyl radical reactions, focusing on its interactions with key atmospheric species and its self-reaction. The guide summarizes quantitative kinetic data, details common experimental protocols, and visualizes key reaction pathways.

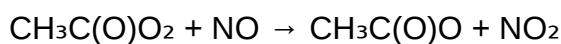
## Core Reaction Kinetics

The fate of the peroxyacetyl radical in the gas phase is primarily determined by its reactions with nitric oxide (NO), nitrogen dioxide (NO<sub>2</sub>), hydroperoxy radicals (HO<sub>2</sub>), and its own self-reaction. These reactions govern the formation and degradation of important atmospheric constituents, including peroxyacetyl nitrate (PAN), a key reservoir for NO<sub>x</sub>.

## Reaction with Nitrogen Oxides (NO<sub>x</sub>)

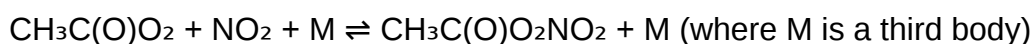
The reactions of the peroxyacetyl radical with NO and NO<sub>2</sub> are central to its role in atmospheric pollution cycles.

- **Reaction with Nitric Oxide (NO):** This reaction primarily proceeds via an oxidation pathway, converting NO to NO<sub>2</sub> and forming an acetyl radical, which rapidly decomposes.



The subsequent photolysis of  $\text{NO}_2$  contributes to ozone formation in the troposphere.

- Reaction with Nitrogen Dioxide ( $\text{NO}_2$ ): This association reaction forms peroxyacetyl nitrate (PAN), a relatively stable compound that can be transported over long distances before thermally decomposing to release the peroxyacetyl radical and  $\text{NO}_2$  again. This process makes PAN a significant reservoir and transport agent for  $\text{NO}_x$ .<sup>[1][2]</sup>



## Reaction with Hydroperoxy Radical ( $\text{HO}_2$ )

The reaction between the peroxyacetyl radical and the hydroperoxy radical ( $\text{HO}_2$ ) is complex, with multiple product channels that have significant implications for the atmospheric budgets of radicals and other species.<sup>[3][4]</sup> The primary reaction pathways include:

- $\text{CH}_3\text{C}(\text{O})\text{O}_2 + \text{HO}_2 \rightarrow \text{CH}_3\text{C}(\text{O})\text{OOH} + \text{O}_2$  (Peroxyacetic acid formation)
- $\text{CH}_3\text{C}(\text{O})\text{O}_2 + \text{HO}_2 \rightarrow \text{CH}_3\text{C}(\text{O})\text{OH} + \text{O}_3$  (Acetic acid and ozone formation)
- $\text{CH}_3\text{C}(\text{O})\text{O}_2 + \text{HO}_2 \rightarrow \text{CH}_3 + \text{CO}_2 + \text{OH} + \text{O}_2$  (Radical propagation channel)

The branching ratios of these channels are crucial for understanding the overall impact of this reaction on atmospheric composition.

## Self-Reaction

The self-reaction of peroxyacetyl radicals is another important removal pathway, particularly in low- $\text{NO}_x$  environments. This reaction can proceed through both terminating and propagating channels:

- $2 \text{CH}_3\text{C}(\text{O})\text{O}_2 \rightarrow 2 \text{CH}_3\text{C}(\text{O})\text{O} + \text{O}_2$  (Propagating channel)
- $2 \text{CH}_3\text{C}(\text{O})\text{O}_2 \rightarrow \text{CH}_3\text{C}(\text{O})\text{OH} + \text{CH}_3\text{C}(\text{O})\text{O}$  (Terminating channel, followed by further reactions)

## Quantitative Kinetic Data

The following tables summarize the experimentally determined rate constants and branching ratios for the key reactions of the peroxyacetyl radical.

Table 1: Rate Constants for Peroxyacetyl Radical Reactions

Reaction	Rate Constant (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Temperature (K)	Reference
CH <sub>3</sub> C(O)O <sub>2</sub> + NO	k(T) = (2.0 ± 0.3) x 10 <sup>-11</sup>	295	
	k(T) = (2.0) x 10 <sup>-12</sup> e <sup>^(570/T)</sup>	283-313	[5]
CH <sub>3</sub> C(O)O <sub>2</sub> + NO <sub>2</sub>	k(T) = (1.0 ± 0.2) x 10 <sup>-11</sup>	295	
CH <sub>3</sub> C(O)O <sub>2</sub> + HO <sub>2</sub>	k(T) = (2.4 ± 0.4) x 10 <sup>-11</sup>	293	[3]
2 CH <sub>3</sub> C(O)O <sub>2</sub>	k = (1.3 ± 0.3) x 10 <sup>-11</sup>	Ambient	[6]

Table 2: Branching Ratios for the CH<sub>3</sub>C(O)O<sub>2</sub> + HO<sub>2</sub> Reaction at 293 K

Products	Branching Ratio (α)	Reference
CH <sub>3</sub> C(O)OOH + O <sub>2</sub>	0.37 ± 0.10	[3]
CH <sub>3</sub> C(O)OH + O <sub>3</sub>	0.12 ± 0.04	[3]
CH <sub>3</sub> + CO <sub>2</sub> + OH + O <sub>2</sub>	0.51 ± 0.12	[3]

## Experimental Protocols

The kinetic data presented in this guide have been obtained using a variety of sophisticated experimental techniques. Below are detailed descriptions of the key methodologies.

## Peroxyacetyl Radical Generation

A common method for producing peroxyacetyl radicals in a laboratory setting is through the thermal decomposition or photolysis of peroxyacetyl nitrate (PAN).

#### Synthesis of Peroxyacetyl Nitrate (PAN):

- **Precursor Preparation:** Peroxyacetic acid is prepared and then nitrated in an inert solvent like n-tridecane.
- **Nitration:** The nitration is typically carried out at low temperatures (e.g., in an ice bath) by the slow addition of a nitrating agent (e.g., a mixture of nitric and sulfuric acids).
- **Purification:** The synthesized PAN is purified by preparative-scale gas chromatography to remove impurities.[7]
- **Storage:** Pure PAN is stored as a vapor diluted with an inert gas, such as dry nitrogen, at low temperatures and high pressure to minimize decomposition.[7]

#### Generation from PAN:

- **Thermal Decomposition (Pyrolysis):** Gaseous PAN, often diluted in a carrier gas, is passed through a heated flow tube or nozzle.[8][9] The temperature is controlled to achieve a specific decomposition rate, yielding peroxyacetyl radicals and  $\text{NO}_2$ .
- **Flash Photolysis:** A pulse of ultraviolet light is used to photolyze a precursor molecule, such as biacetyl ( $\text{CH}_3\text{COCOCH}_3$ ) or acetone ( $\text{CH}_3\text{COCH}_3$ ), in the presence of oxygen.[6] The resulting acetyl radicals ( $\text{CH}_3\text{CO}$ ) rapidly react with  $\text{O}_2$  to form peroxyacetyl radicals.

## Detection and Kinetic Measurement Techniques

#### Flash Photolysis coupled with UV-Visible Absorption Spectroscopy:

- **Radical Generation:** A high-intensity flash of light from a laser or flash lamp initiates the formation of peroxyacetyl radicals from a suitable precursor in a reaction cell.
- **Transient Absorption Measurement:** A continuous wave monitoring beam (typically from a xenon arc lamp) is passed through the reaction cell. The change in absorption at a specific wavelength corresponding to the peroxyacetyl radical is monitored over time using a monochromator and a fast detector (e.g., a photomultiplier tube).

- **Kinetic Analysis:** The decay of the transient absorption signal is analyzed to determine the rate constant of the reaction of interest. By varying the concentration of the co-reactant, pseudo-first-order conditions can be established, allowing for the determination of the bimolecular rate constant.

#### Chemical Ionization Mass Spectrometry (CIMS):

- **Radical Generation:** Peroxyacetyl radicals are generated in a flow tube reactor, often by the thermal decomposition of PAN.
- **Ion-Molecule Reaction:** The gas mixture from the flow tube is sampled into a low-pressure ion-molecule reaction region. Here, a reagent ion (e.g.,  $I^-$  or  $Cl_2^-$ ) selectively reacts with the peroxyacetyl radical to form a specific product ion.[\[10\]](#)[\[11\]](#)
- **Mass Spectrometric Detection:** The product ions are then guided into a mass spectrometer (typically a quadrupole mass filter) and detected. The concentration of the peroxyacetyl radical is proportional to the measured ion signal.
- **Kinetic Measurement:** By varying the reaction time (e.g., by changing the position of the reactant injector in the flow tube) or the concentration of the co-reactant, the rate constant of the reaction can be determined from the decay of the peroxyacetyl radical signal.[\[12\]](#)

#### Fourier Transform Infrared (FTIR) Spectroscopy:

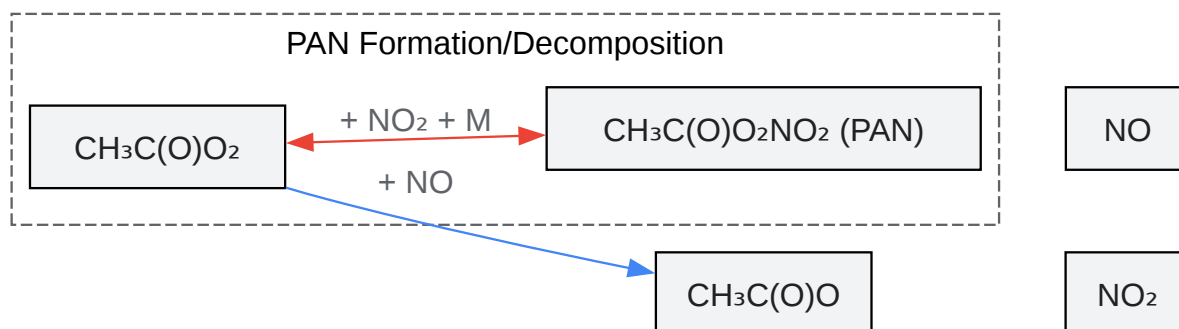
- **Reaction Monitoring:** A beam of infrared radiation is passed through a gas cell containing the reacting mixture.[\[13\]](#)
- **Spectral Acquisition:** The transmitted infrared radiation is analyzed by an FTIR spectrometer to obtain a time-resolved infrared spectrum of the gas mixture.[\[14\]](#)[\[15\]](#)
- **Concentration Determination:** The concentrations of stable reactants and products are determined by analyzing their characteristic absorption features in the infrared spectrum.
- **Kinetic Analysis:** By monitoring the change in concentration of reactants and/or products over time, the kinetics of the reaction can be elucidated. This technique is particularly useful for determining product yields and branching ratios.

### Laser-Induced Fluorescence (LIF):

- **Radical Excitation:** A tunable laser is used to excite a specific ro-vibrational transition of a radical species of interest (often a product of the primary reaction, such as the OH radical).  
[16][17]
- **Fluorescence Detection:** The excited radical fluoresces as it returns to a lower energy state. This fluorescence is collected at a right angle to the laser beam and detected by a sensitive photodetector.[18][19]
- **Concentration Measurement:** The intensity of the fluorescence signal is proportional to the concentration of the radical.
- **Kinetic Studies:** By monitoring the time-resolved concentration of the detected radical, the kinetics of the reactions forming or consuming it can be studied.

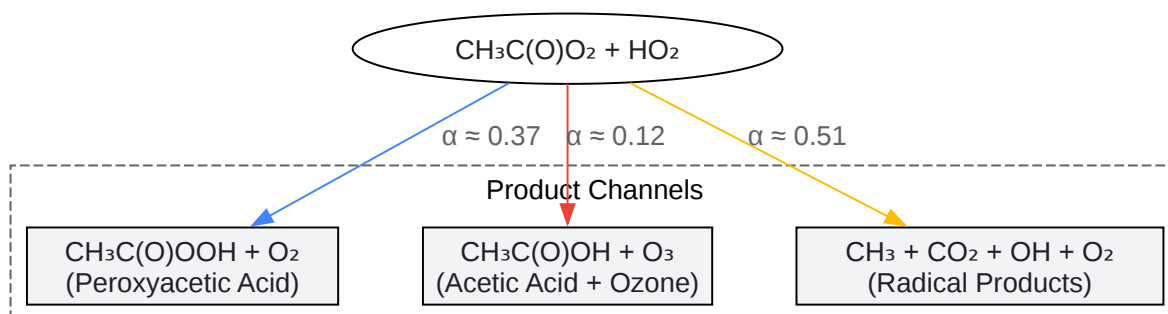
## Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of the peroxyacetyl radical.



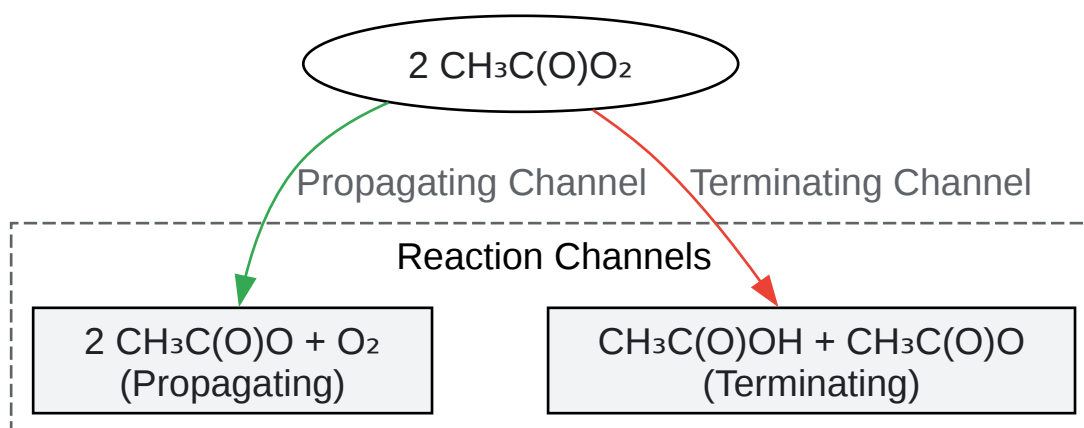
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*Reactions of Peroxyacetyl Radical with NOx.*



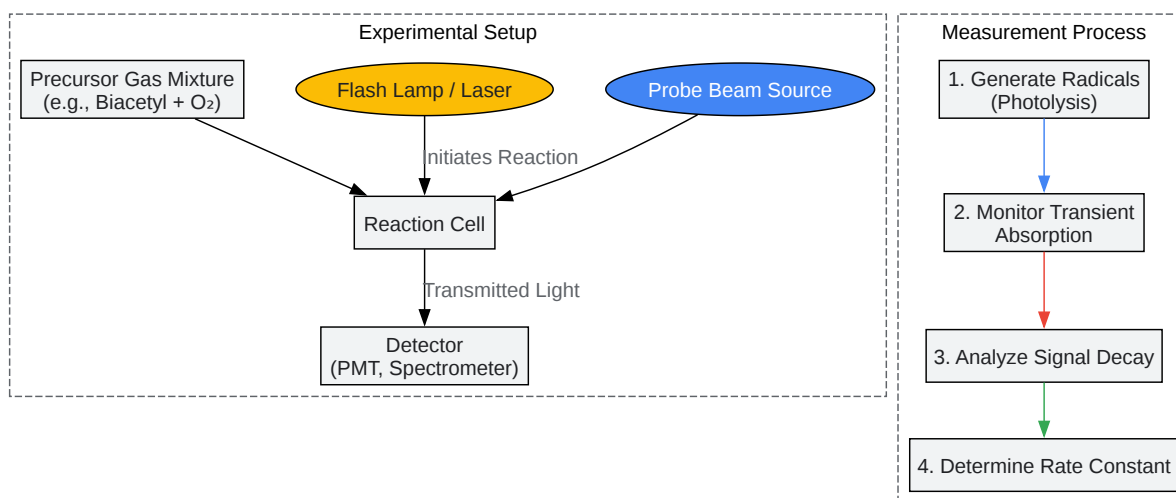
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*Reaction Pathways of Peroxyacetyl Radical with  $\text{HO}_2$ .*



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*Self-Reaction of Peroxyacetyl Radical.*



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### Workflow for Flash Photolysis Kinetic Studies.

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